molecular formula C14H10N4O3 B5867737 N'-(2,1,3-benzoxadiazol-5-ylmethylene)-2-hydroxybenzohydrazide

N'-(2,1,3-benzoxadiazol-5-ylmethylene)-2-hydroxybenzohydrazide

Cat. No. B5867737
M. Wt: 282.25 g/mol
InChI Key: CESHCKFNQBAEAV-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,1,3-benzoxadiazol-5-ylmethylene)-2-hydroxybenzohydrazide, commonly known as BODIPY, is a fluorescent dye that is widely used in scientific research. BODIPY has a unique chemical structure that makes it highly fluorescent and stable, making it an ideal tool for studying various biological processes.

Mechanism of Action

The mechanism of action of BODIPY is based on its ability to absorb and emit light at specific wavelengths. When BODIPY is excited by light of a specific wavelength, it emits light at a longer wavelength, which can be detected using a fluorescence microscope or other imaging techniques.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal toxicity and does not interfere with biological processes, making it an ideal tool for studying various cellular processes. BODIPY can be used to study the trafficking of proteins and lipids, as well as the dynamics of various cellular structures, such as the cytoskeleton and mitochondria.

Advantages and Limitations for Lab Experiments

One of the main advantages of BODIPY is its high fluorescence intensity, which allows for sensitive detection of labeled molecules. Additionally, BODIPY is highly stable and does not degrade over time, making it ideal for long-term experiments. However, one limitation of BODIPY is its relatively large size, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the use of BODIPY in scientific research. One area of interest is the development of new BODIPY derivatives with improved properties, such as increased fluorescence intensity or improved targeting of specific cellular structures. Additionally, BODIPY could be used in combination with other imaging techniques, such as electron microscopy, to provide more detailed information about cellular structures and processes. Finally, BODIPY could be used in the development of new diagnostic and therapeutic tools for various diseases, such as cancer and Alzheimer's disease.

Synthesis Methods

BODIPY can be synthesized using a variety of methods, including the condensation of 2-hydroxybenzohydrazide with 2,1,3-benzoxadiazole-5-carboxaldehyde in the presence of a catalyst. The resulting product is then purified using chromatography to obtain pure BODIPY.

Scientific Research Applications

BODIPY has a wide range of applications in scientific research, including bioimaging, fluorescence microscopy, and flow cytometry. BODIPY can be used to label various biological molecules, such as proteins, lipids, and nucleic acids, allowing researchers to study their localization and dynamics in living cells and tissues.

properties

IUPAC Name

N-[(E)-2,1,3-benzoxadiazol-5-ylmethylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-13-4-2-1-3-10(13)14(20)16-15-8-9-5-6-11-12(7-9)18-21-17-11/h1-8,19H,(H,16,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESHCKFNQBAEAV-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC3=NON=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC3=NON=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.